Lansiumarin A

描述

Synthesis Analysis

The synthesis of compounds similar to Lansiumarin A, such as lansiumamides, involves complex organic synthesis techniques. For example, the total syntheses of lansiumamide A and B have been achieved using dihalo-olefination of N-formylimides, highlighting a convergent and flexible methodology that allows for the generation of analogues not accessible through other routes (Pasqua et al., 2014). Additionally, a concise and gram-scale synthesis of lansiumamides demonstrates the potential for practical and large-scale production, featuring copper-catalyzed Buchwald coupling as a key step (Lin et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds akin to Lansiumarin A is typically elucidated using a combination of spectroscopic techniques, including HRMS, 1H NMR, and 13C NMR spectra. For instance, the structure of Lansiumamide B derivatives has been characterized, providing insights into the molecular framework that could be similar to Lansiumarin A (Xu et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of lansiumamide analogues have been explored, showing a wide spectrum of biological activities. For example, derivatives of Lansiumamide B have shown significant antifungal activity, indicating the impact of N-substitution length and steric hindrance on biological functions (Xu et al., 2018). This suggests that Lansiumarin A may also exhibit notable chemical reactivity and biological properties, contingent on its molecular structure.

科学研究应用

药物化学应用:Lansiumarin A 以其广泛的生物活性而闻名,使其在药物化学以及农用化学品、化妆品和香料等行业中具有潜在用途 (Annunziata 等,2020 年).

抗炎活性:它通过抑制超氧化物阴离子生成和弹性蛋白酶释放,表现出潜在的抗炎活性 (Shen 等,2014 年).

抗肥胖和胰岛素增敏剂:Lansiumamide B,一种从 Clausena lansium 中提取的主要生物碱,已被发现可以减少小鼠的脂肪量增加并改善胰岛素敏感性,表明其作为抗肥胖和胰岛素增敏剂的潜力 (Huang 等,2017 年).

细胞毒性、抗菌、抗真菌、解痉和抗 HIV 活性:Lansiumarin A 及其复合物表现出多种医学应用,包括细胞毒性、抗菌、抗真菌、解痉和抗 HIV 活性 (Georgieva 等,2014 年).

肥大细胞诱导的炎症:已证明来自 Clausena lansium 的 Lansiumamide B 和 SB-204900 可以减轻肥大细胞诱导的炎症 (Matsui 等,2013 年).

神经保护作用:Lansiumarin A 在体外系统中表现出选择性的神经保护作用 (Liu 等,2014 年).

用于成像的双峰造影剂:包括 Lansiumarin A 在内的镧系元素的两亲复合物显示出作为磁共振和光学成像应用的双峰造影剂的潜力 (Harris 等,2018 年).

抑制细菌活性:含有 Lansiumarin A 的 Lansium domesticum 提取物已有效抑制细菌活性,表明在对抗细菌耐药性的替代医学中具有潜在应用 (Korompis 等,2010 年).

抗癌活性:来自 C. lansium 的一些糖苷可能有助于该植物的抗癌活性,表明 Lansiumarin A 在癌症治疗中具有潜在作用 (Peng 等,2019 年).

作用机制

Target of Action

Lansiumarin A is a furocoumarin

Pharmacokinetics

Understanding these properties is crucial for assessing the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific studies investigating how such factors affect lansiumarin a are currently lacking .

安全和危害

When handling Lansiumarin A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

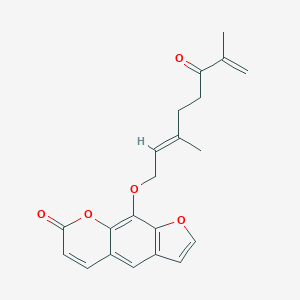

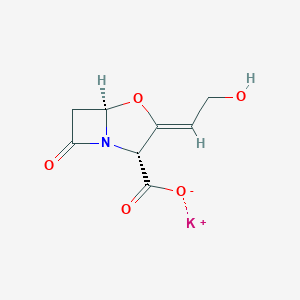

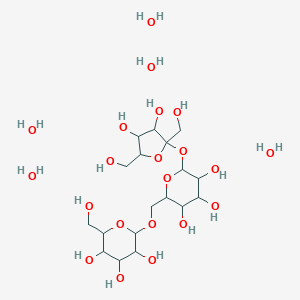

9-[(2E)-3,7-dimethyl-6-oxoocta-2,7-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12H,1,4,6,10H2,2-3H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVDCVZOOVTJKF-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317787 | |

| Record name | Lansiumarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lansiumarin A | |

CAS RN |

205115-73-7 | |

| Record name | Lansiumarin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205115-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansiumarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lansiumarin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)

![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)